

What is the chemical structure of SIB-1508Y (Altinicline)?

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Compound of Interest

Compound Name: SIB-1508Y

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An In-depth Technical Guide to SIB-1508Y (Altinicline)

For Researchers, Scientists, and Drug Development Professionals

Abstract

SIB-1508Y, also known as Altinicline, is a potent and selective agonist for the $\alpha 4\beta 2$ subtype of neuronal nicotinic acetylcholine receptors (nAChRs).[1][2] Developed as a potential therapeutic agent for neurodegenerative disorders such as Parkinson's disease, Altinicline has been the subject of significant preclinical and clinical investigation.[3][4] This technical guide provides a comprehensive overview of the chemical structure, synthesis, pharmacological properties, and mechanism of action of Altinicline, with a focus on presenting quantitative data and detailed experimental methodologies.

Chemical Structure and Properties

Altinicline is a synthetic compound derived from nicotine. Its chemical identity is well-characterized by various nomenclature and structural representation systems.

IUPAC Name: (2S)-3-ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine[1]

Chemical Formula: $C_{12}H_{14}N_2$ [1][5]

Molecular Weight: 186.26 g/mol [6]

SMILES:CN1--INVALID-LINK--=C2)CCC1[6]

InChI:InChI=1S/C12H14N2/c1-3-10-7-11(9-13-8-10)12-5-4-6-14(12)2/h1,7-9,12H,4-6H2,2H3/t12-/m0/s1[1][5]

The structure of Altinicline features a pyridine ring substituted with an ethynyl group and a chiral N-methylpyrrolidinyl group, the latter being responsible for its stereospecific interactions with its biological target.

Synthesis

An expedient five-step synthesis of Altinicline from naturally occurring (S)-nicotine has been reported, with an overall yield of 32%.[7] This process involves a regioselective substitution on the pyridine ring of the nicotine molecule.[7]

Experimental Protocol: Synthesis of Altinicline from Nicotine (Conceptual Overview)

While the full detailed protocol is proprietary, the key synthetic transformations reported in the literature are as follows:

- **Protection of the Pyrrolidine Nitrogen:** The secondary amine of the pyrrolidine ring in nicotine is protected to prevent side reactions in subsequent steps.
- **Regioselective Functionalization of the Pyridine Ring:** A bromo or other suitable leaving group is introduced at the 5-position of the pyridine ring.
- **Sonogashira Coupling:** The ethynyl group is introduced via a palladium-catalyzed cross-coupling reaction between the functionalized pyridine and a suitable acetylene derivative (e.g., trimethylsilylacetylene).[8]
- **Deprotection of the Acetylene:** If a silyl-protected acetylene was used, the silyl group is removed.
- **Deprotection of the Pyrrolidine Nitrogen:** The protecting group on the pyrrolidine nitrogen is removed to yield Altinicline.

Pharmacological Profile

Altinicline is a selective agonist for the $\alpha 4\beta 2$ neuronal nicotinic acetylcholine receptor.[1][2] Its pharmacological activity is characterized by its ability to stimulate the release of various neurotransmitters in the brain, most notably dopamine and acetylcholine.[1][3]

Neurotransmitter Release

In vitro studies using brain slices from various rat brain regions have demonstrated that Altinicline concentration-dependently increases the release of dopamine.[3][9] The effect on other neurotransmitters, such as norepinephrine (NE) and serotonin (5-HT), is minimal.[3][9]

Brain Region	Neurotransmitter	Effect of SIB-1508Y	Reference
Striatum	Dopamine (DA)	Concentration-dependent increase in release	[3]
Nucleus Accumbens (NAc)	Dopamine (DA)	Concentration-dependent increase in release	[3]
Olfactory Tubercles (OT)	Dopamine (DA)	Concentration-dependent increase in release	[3]
Prefrontal Cortex (PFC)	Dopamine (DA)	Concentration-dependent increase in release	[3]
Hippocampus	Norepinephrine (NE)	Minimally effective at increasing release	[3]
Prefrontal Cortex (PFC)	Norepinephrine (NE)	Minimally effective at increasing release	[3]
Prefrontal Cortex (PFC)	Serotonin (5-HT)	Minimally effective at increasing release	[3]
Hippocampus	Acetylcholine (ACh)	Increased release, sensitive to nAChR antagonists	[3]
Striatum	Acetylcholine (ACh)	No significant effect on release	[3]

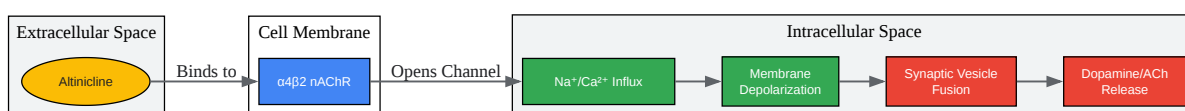
In vivo studies in rats have confirmed these findings, showing that subcutaneous administration of Altinicline (10 mg/kg) increases striatal dopamine release.[3] This effect is blocked by the non-competitive nAChR antagonist, mecamylamine.[3]

Mechanism of Action and Signaling Pathway

Altinicline exerts its effects by binding to and activating $\alpha 4\beta 2$ nicotinic acetylcholine receptors, which are ligand-gated ion channels. The binding of Altinicline to these receptors leads to a conformational change that opens the channel, allowing the influx of cations, primarily Na^+ and Ca^{2+} . This influx results in the depolarization of the neuron and triggers a cascade of downstream signaling events.

The primary consequence of this neuronal excitation is the stimulation of neurotransmitter release from presynaptic terminals. The selectivity of Altinicline for the $\alpha 4\beta 2$ subtype is crucial, as these receptors are prominently expressed in brain regions associated with reward, cognition, and motor control.^[10]

Signaling Pathway of Altinicline at the $\alpha 4\beta 2$ nAChR



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Caption: Altinicline binds to the $\alpha 4\beta 2$ nAChR, leading to ion influx and neurotransmitter release.

Experimental Protocols

Radioligand Binding Assay for nAChR Affinity

This protocol provides a general framework for determining the binding affinity of a compound like Altinicline to specific nAChR subtypes expressed in a cell line.

Objective: To determine the inhibition constant (K_i) of Altinicline for the $\alpha 4\beta 2$ nAChR.

Materials:

- HEK cells stably expressing human $\alpha 4\beta 2$ nAChRs.
- Radioligand, e.g., [^3H]-epibatidine.

- Altinicline (**SIB-1508Y**) stock solution.
- Binding buffer (e.g., PBS with 1% BSA).
- Glass fiber filters.
- Scintillation counter.

Procedure:

- Cell Preparation: Culture and harvest HEK cells expressing the $\alpha 4\beta 2$ nAChR. Prepare a cell membrane suspension.
- Assay Setup: In a 96-well plate, add increasing concentrations of unlabeled Altinicline.
- Radioligand Addition: Add a constant, low concentration of [^3H]-epibatidine to all wells.
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to allow binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
- Washing: Wash the filters with ice-cold binding buffer to remove non-specific binding.
- Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the Altinicline concentration. Determine the IC_{50} value (the concentration of Altinicline that inhibits 50% of the specific binding of the radioligand). Calculate the K_i value using the Cheng-Prusoff equation.

In Vitro Neurotransmitter Release Assay

This protocol outlines a method to measure the effect of Altinicline on neurotransmitter release from brain tissue slices.

Objective: To quantify the effect of Altinicline on dopamine release from rat striatal slices.

Materials:

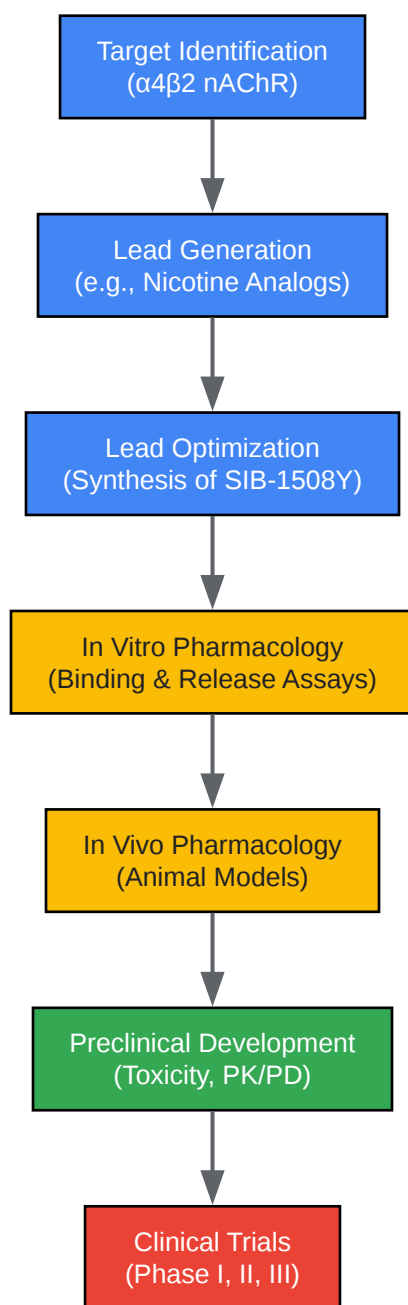
- Rat brain striatal tissue.
- Artificial cerebrospinal fluid (aCSF).
- Altinicline (**SIB-1508Y**) stock solution.
- High-performance liquid chromatography (HPLC) system with electrochemical detection.

Procedure:

- Tissue Preparation: Euthanize a rat and rapidly dissect the striatum. Prepare thin slices (e.g., 300-400 μm) using a vibratome.
- Incubation: Pre-incubate the slices in oxygenated aCSF.
- Stimulation: Transfer the slices to a superfusion chamber and perfuse with aCSF. After a baseline period, switch to aCSF containing a known concentration of Altinicline.
- Sample Collection: Collect the superfusate fractions at regular intervals.
- Neurotransmitter Quantification: Analyze the concentration of dopamine in the collected fractions using HPLC with electrochemical detection.
- Data Analysis: Calculate the basal and stimulated release of dopamine. Express the Altinicline-induced release as a percentage of the basal release.

Logical Workflow for Drug Development

The development of a novel nAChR agonist like Altinicline follows a structured progression from initial discovery to clinical evaluation.



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Caption: A simplified workflow for the development of a nicotinic acetylcholine receptor agonist.

Conclusion

SIB-1508Y (Altinicline) is a well-characterized $\alpha 4 \beta 2$ nicotinic acetylcholine receptor agonist with a clear chemical structure and a defined synthetic route. Its pharmacological profile, centered on the stimulation of dopamine and acetylcholine release, has made it a valuable tool

for studying the role of nAChRs in the central nervous system and a candidate for the treatment of neurological disorders. The experimental protocols and workflows described herein provide a foundation for further research and development in this area.

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